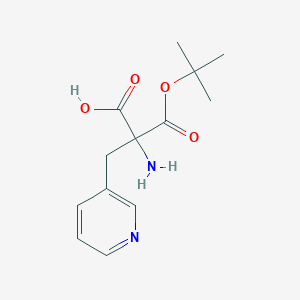

3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine

Descripción

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBCSWWZSSVXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105454-25-9 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Pyridyl Scaffolds in Modern Drug Design

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Protected Pyridyl Amino Acids

In the landscape of contemporary drug development, the pursuit of molecular diversity and enhanced pharmacological properties is paramount. Heterocyclic amino acids, particularly those incorporating a pyridine ring, have emerged as invaluable building blocks.[1] The pyridine motif is not merely a bioisostere for a phenyl ring; its nitrogen atom introduces a unique combination of properties, including hydrogen bonding capability, improved aqueous solubility, and the potential for specific metal coordination, which can profoundly influence a drug candidate's binding affinity, metabolic stability, and overall efficacy.[2][3] Pyridine-based drugs have demonstrated success across a wide spectrum of therapeutic areas, from oncology to neuroscience.[1][2][4]

The successful incorporation of these valuable scaffolds into complex molecules, especially peptides, hinges on a robust and selective protection strategy for the alpha-amino group. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy.[5][6] Renowned for its stability in basic and nucleophilic conditions yet facile removal under mild acidic treatment, the Boc group provides the orthogonality required for complex, multi-step syntheses.[6][7] This guide offers a comprehensive exploration of the chemical properties of Boc-protected pyridyl amino acids, providing field-proven insights into their synthesis, reactivity, and strategic application for researchers, chemists, and drug development professionals.

Core Chemical Properties: The Influence of the Pyridine Ring

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) dictates the electronic and steric properties of the amino acid side chain, influencing its reactivity and interaction with biological targets.

-

Electronic Effects: The pyridine ring is electron-deficient compared to benzene, a property that modulates the pKa of the side chain. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, imparting a positive charge that can be exploited for specific interactions with biological targets or to enhance solubility.[3]

-

Positional Isomerism:

-

Boc-3-(2-pyridyl)-alanine: The proximity of the nitrogen to the amino acid backbone can influence conformational preferences and allows for potential chelation with metal ions.

-

Boc-3-(3-pyridyl)-alanine: This isomer presents a dissymmetry in electron density, offering a different dipole moment and interaction profile compared to the other isomers.[3]

-

Boc-3-(4-pyridyl)-alanine: The para-position of the nitrogen places it furthest from the backbone, maximizing its exposure for solvent interaction or binding within a receptor pocket. This isomer is often used to significantly enhance the hydrophilicity of peptides.[3]

-

Data Presentation: Comparative Physicochemical Properties

| Property | Boc-2-pyridyl-Ala | Boc-3-pyridyl-Ala | Boc-4-pyridyl-Ala | Rationale & Implications |

| pKa (Pyridine N) | ~5.2 | ~4.7 | ~6.0 | The basicity of the pyridine nitrogen influences its protonation state at physiological pH. The 4-pyridyl isomer is the most basic and most likely to be protonated, significantly enhancing hydrophilicity. |

| Solubility | Moderate | Moderate | High | Increased polarity and hydrogen bonding capacity of the pyridine ring, especially in the 4-position, generally improves aqueous solubility over phenyl-containing counterparts.[3] |

| Reactivity | Prone to chelation | Less sterically hindered | Most accessible for H-bonding | The 2-pyridyl isomer's nitrogen can act as a chelating agent. The 4-pyridyl nitrogen is sterically most available for intermolecular interactions. |

The Boc-Protecting Group: Stability and Lability

The Boc group's utility is defined by its predictable stability and cleavage. It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) and is exceptionally stable to bases and most nucleophiles.[5][7] Its removal is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9]

The primary mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of a transient carbamic acid, which rapidly decarboxylates to liberate the free amine.[9][10]

Visualization: Boc Deprotection Mechanism and the Scavenger Imperative

Caption: TFA deprotection of a Boc-group generates a reactive tert-butyl cation, which must be trapped by scavengers to prevent side reactions like pyridine ring alkylation.

Peptide Synthesis: Coupling Strategies and Protocols

Incorporating Boc-pyridyl amino acids into a growing peptide chain requires careful selection of coupling reagents to ensure high efficiency and minimize side reactions, particularly racemization.[11]

Causality in Coupling Reagent Selection

The choice of coupling reagent is critical. The basicity of the pyridine nitrogen, while beneficial for solubility, can be problematic during coupling. It can act as a base, neutralizing the activated carboxylic acid or interfering with the coupling reagents themselves.

-

Carbodiimides (DCC, DIC): These are cost-effective but can lead to the formation of unreactive N-acylurea byproducts.[12][13] The addition of racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is essential.[12][14]

-

Uronium/Aminium Salts (HBTU, HATU): These reagents form highly reactive esters in situ and are generally very efficient, making them suitable for "difficult" couplings.[12][15] HATU is often preferred due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt-derived active ester, leading to faster and more complete reactions.[15]

-

Phosphonium Salts (PyBOP, PyBrOP): These are also highly effective, particularly for sterically hindered or N-methylated amino acids.[14][16] A key advantage is that they do not react with the incoming amine, preventing chain termination—a risk with excess uronium reagents.[14]

Data Presentation: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Activation Mechanism | Key Advantages | Considerations for Pyridyl-AAs |

| Carbodiimides | DIC, DCC | Forms O-acylisourea intermediate | Cost-effective | Requires HOBt/Oxyma to suppress racemization.[12] |

| Uronium Salts | HBTU, TBTU, HATU | Forms OBt or OAt active esters | High efficiency, fast reactions.[15] | HATU is exceptionally effective.[15] Excess reagent can cap the N-terminus.[14] |

| Phosphonium Salts | PyBOP, PyBrOP | Forms OBt active esters | No risk of N-terminus capping, good for hindered couplings.[14][16] | Avoids generation of carcinogenic HMPA byproduct associated with BOP.[14][16] |

Experimental Protocol: Standard Peptide Coupling

This protocol describes a typical manual coupling step in Boc-based solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Boc-pyridyl-amino acid (3 eq.) and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).

-

Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature. Rationale: Pre-activation minimizes contact time of the activating agent with the resin, reducing potential side reactions.

-

-

Coupling:

-

Drain the DCM from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling.

-

Self-Validation: If the test is positive (blue/purple beads), indicating incomplete reaction, a "double coupling" is performed by repeating steps 2-4 with fresh reagents.[11]

-

-

Washing: After complete coupling, thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Deprotection and Management of Side Reactions

The repetitive acid treatment for Boc deprotection is a major source of potential side reactions.[17]

Key Side Reactions and Mitigation Strategies

-

Alkylation of Side Chains: The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic side chains.[8][11] The electron-rich pyridine ring is susceptible to this side reaction.

-

Racemization: Epimerization at the α-carbon can occur during the activation step of coupling, especially for sensitive residues.[11]

-

Mitigation: Use coupling reagents known for low racemization (e.g., DIC/Oxyma), avoid excess base, and minimize the pre-activation time.[11]

-

-

Diketopiperazine Formation: This can occur after the deprotection of the second amino acid, where the free N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support.

Visualization: Peptide Synthesis Workflow

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS), highlighting the key stages of deprotection, coupling, and washing.

Experimental Protocol: Boc Deprotection with Scavengers

-

Resin Preparation: Wash the Boc-protected peptide-resin with DCM (3x) to ensure it is free of DMF.

-

Pre-wash: Treat the resin with the deprotection solution (e.g., 50% TFA in DCM with 2.5% TIS and 2.5% H₂O) for 2-5 minutes and drain. Rationale: This initial wash removes residual base and begins the deprotection process.

-

Deprotection: Add fresh deprotection solution to the resin and agitate for 20-30 minutes at room temperature. Causality: The TFA provides the acidic environment for cleavage, while TIS and water act as scavengers for the generated tert-butyl cations.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove all traces of acid.

-

Neutralization:

-

Wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF (3x, 2 minutes each wash).

-

Self-Validation: A positive ninhydrin test confirms the presence of the free amine, ready for the next coupling step.

-

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the subsequent coupling reaction.

Conclusion

Boc-protected pyridyl amino acids are powerful and versatile tools in the arsenal of medicinal chemists and peptide scientists. Their unique electronic properties and potential to enhance the pharmacological profile of lead compounds make them highly attractive building blocks.[1][18] However, realizing their full potential requires a nuanced understanding of their chemical behavior. Successful application hinges on the strategic selection of coupling reagents to ensure efficient peptide bond formation, and, most critically, the diligent use of scavenger cocktails during acid-mediated Boc deprotection to prevent undesirable side-chain modifications. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively leverage these valuable reagents to accelerate the development of next-generation therapeutics.[][20]

References

- The Role of Pyridine Amino Acids in Modern Drug Development. Vertex AI Search.

- BOC-Amino Acids. BOC Sciences.

- Boc-3-(4'-piridil)-L-alanina. Chem-Impex.

- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Novabiochem® Coupling reagents. Merck Millipore.

- Coupling Reagents. Aapptec Peptides.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

- New Trends in Peptide Coupling Reagents. ResearchGate.

- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate.

- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.

- Dual protection of amino functions involving Boc. RSC Publishing.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Side reactions in peptide synthesis: An overview. Bibliomed.

- Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate.

- Planning a Peptide Synthesis. AAPPTec.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. Nanjing Tengxiang Import & Export Co. Ltd.

- Crystallization method of Boc-amino acid. Google Patents.

- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate.

- “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

- C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews.

- Synthesis of BOC-L-Bpa. PrepChem.com.

- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. Benchchem.

- Boc Protect Amino Acids. Ronas Chemical.

- Boc Protecting Group for Amines. Chemistry Steps.

- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

- Boc-L-3-(2-pyridyl)-alanine: A Key Intermediate in Medicinal Chemistry. Pharmaffiliates.

- Boc-L-3-(4-pyridyl)-alanine: Essential for Advanced Peptide Synthesis & Drug Discovery. Pharmaffiliates.

- tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. people.uniurb.it [people.uniurb.it]

- 15. merckmillipore.com [merckmillipore.com]

- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 17. chempep.com [chempep.com]

- 18. nbinno.com [nbinno.com]

- 20. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

In silico modeling of 3-pyridylalanine containing peptides

An In-Depth Technical Guide to the In Silico Modeling of 3-Pyridylalanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide therapeutics is a rapidly advancing strategy to enhance their pharmacological properties.[1][2][3] Among these, 3-pyridylalanine (3-PAL) has emerged as a valuable residue for improving peptide solubility, stability, and receptor affinity.[4][5] This guide provides a comprehensive technical overview of the in silico methodologies for modeling peptides containing 3-PAL. We will delve into the critical aspects of force field parameterization, conformational analysis, molecular docking, and molecular dynamics simulations, offering both theoretical insights and practical, step-by-step protocols. This document is intended to serve as a valuable resource for researchers in the field of computational peptide design and drug discovery.

Introduction: The Significance of 3-Pyridylalanine in Peptide Design

Peptides represent a unique and promising class of therapeutics, occupying the chemical space between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability.[2] The introduction of non-natural amino acids, such as 3-pyridylalanine, is a powerful approach to overcome these limitations.[2][3]

3-Pyridylalanine is a non-natural amino acid that is structurally similar to phenylalanine but contains a nitrogen atom in the aromatic ring. This substitution has several important consequences for the physicochemical properties of the peptide:

-

Enhanced Solubility: The pyridine ring of 3-PAL can act as a hydrogen bond acceptor, leading to improved aqueous solubility compared to its natural counterparts like phenylalanine.[4][6]

-

Modulated Aromatic Interactions: The electron-deficient nature of the pyridine ring alters its stacking and cation-π interactions, which can be leveraged to fine-tune binding affinity and selectivity for a target receptor.

-

Increased Proteolytic Resistance: The introduction of a non-natural amino acid can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[5]

Given these advantages, the ability to accurately model the behavior of 3-PAL-containing peptides in silico is of paramount importance for accelerating drug discovery efforts.

Foundational Principles of In Silico Modeling of Non-Natural Amino Acids

The successful in silico modeling of peptides containing non-natural amino acids hinges on the accurate representation of their unique chemical properties within the computational framework. This presents two primary challenges:

-

Force Field Parameterization: Standard molecular mechanics force fields, such as AMBER and CHARMM, are not parameterized for non-natural amino acids like 3-PAL.[7] Therefore, it is essential to develop accurate force field parameters that describe the intramolecular and intermolecular interactions of the 3-PAL residue.

-

Conformational Sampling: The introduction of a non-natural residue can significantly alter the conformational landscape of a peptide.[8] Robust conformational sampling methods are required to explore the accessible conformations and identify the biologically relevant ones.

This guide will address these challenges by providing a detailed workflow for the in silico modeling of 3-PAL-containing peptides, from initial structure preparation to advanced simulation and analysis.

The In Silico Modeling Workflow: A Comprehensive Overview

The following diagram illustrates the general workflow for the in silico modeling of a 3-PAL-containing peptide. Subsequent sections will provide detailed protocols for each step.

Caption: Workflow for 3-PAL force field parameterization.

Conformational Analysis

Peptides are inherently flexible molecules, and their biological activity is often dictated by a specific low-energy conformation. [9]Therefore, it is crucial to perform a thorough conformational search to identify the bioactive conformation.

Protocol 4.3.1: Conformational Search using Molecular Dynamics

-

System Solvation: Solvate the parameterized peptide in a periodic box of water (e.g., TIP3P).

-

Heating and Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration simulation in the NPT ensemble to allow the system to relax.

-

Production MD: Run a longer production molecular dynamics simulation (e.g., 100 ns) to sample a wide range of conformations.

-

Clustering Analysis: Perform a clustering analysis on the trajectory to group similar conformations. The representative structure from the most populated clusters can be considered as the dominant low-energy conformations.

Table 1: Comparison of Conformational Search Methods

| Method | Advantages | Disadvantages |

| Molecular Dynamics | Samples conformations at a given temperature, providing a thermodynamically relevant ensemble. | Can be computationally expensive to achieve thorough sampling. |

| Monte Carlo | Efficient at overcoming energy barriers and exploring a wider conformational space. | May not generate a thermodynamically correct ensemble of structures. |

| Systematic Search | Exhaustive search of all possible conformations. | Only feasible for very small peptides due to combinatorial explosion. |

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (in this case, the 3-PAL peptide) to a receptor. [9] Protocol 4.4.1: Peptide-Protein Docking using AutoDock Vina

-

Receptor and Ligand Preparation:

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Prepare the low-energy conformers of the 3-PAL peptide (from the conformational search) by assigning partial charges.

-

-

Grid Box Definition: Define a grid box that encompasses the binding site of the receptor.

-

Docking Simulation: Run the docking simulation using a suitable algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock).

-

Pose Analysis and Scoring: Analyze the resulting docking poses and rank them based on their predicted binding affinity (scoring function). The pose with the best score and favorable interactions with key residues in the binding site is selected as the most likely binding mode.

Molecular Dynamics Simulation and Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of the peptide-receptor complex over time. [10][11] Protocol 4.5.1: MD Simulation of the Peptide-Receptor Complex

-

System Setup:

-

Place the best-docked peptide-receptor complex in a periodic box of water.

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to remove any bad contacts.

-

Gradually heat the system to the desired temperature and then run an equilibration simulation in the NPT ensemble. [12]3. Production MD: Run a long production MD simulation (e.g., 200-500 ns) to observe the dynamics of the complex.

-

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex, identify key interactions, and calculate binding free energies.

Table 2: Key Analyses of MD Trajectories

| Analysis | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the deviation of the peptide and protein backbone from the initial structure over time. | Stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Flexibility of different regions of the peptide and protein. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the peptide and receptor. | Key interactions stabilizing the complex. |

| MM/PBSA or MM/GBSA | Calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model. | Estimation of the binding affinity. |

Conclusion and Future Directions

The in silico modeling of peptides containing 3-pyridylalanine is a powerful tool for accelerating the design and optimization of novel peptide therapeutics. By following the detailed methodologies outlined in this guide, researchers can gain valuable insights into the structure-activity relationships of these modified peptides.

Future advancements in this field will likely focus on:

-

Improved Force Fields: The development of more accurate and transferable force fields for a wider range of non-natural amino acids. [13]* Enhanced Sampling Techniques: The use of advanced sampling methods, such as replica exchange molecular dynamics (REMD) and metadynamics, to more efficiently explore the conformational space of flexible peptides.

-

Machine Learning and AI: The application of machine learning and artificial intelligence to predict the properties of non-natural amino acids and to design novel peptide sequences with desired characteristics. [1][14] By embracing these computational approaches, the scientific community can continue to unlock the full potential of non-natural amino acids in peptide drug discovery.

References

- PepINVENT: generative peptide design beyond natural amino acids. PubMed Central - NIH.

- Design of peptides with non-canonical amino acids using flow m

- Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.

- A Computer-Based Methodology to Design Non-Standard Peptides Potentially Able to Prevent HOX-PBX1-Associ

- (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.

- Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimiz

- (PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability.

- Modelling peptide–protein complexes: docking, simul

- The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD..

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.

- Unusual & Non-natural Amino Acids.

- Figure 3. Three distinct conformations of peptide 3 with relevant...

- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- Fmoc-3-Pal-OH [175453-07-3]. Aapptec Peptides.

- Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Deriv

- Dataset of molecular dynamics simulation trajectories of amino-acid solutions with various force fields, water models and modified force field parameters. NIH.

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI.

- Force Fields for MD simulations. University of Illinois Urbana-Champaign.

- A fragmentation-reassembling strategy for the quantum simul

- In Silico Design and Analysis of Plastic-Binding Peptides. PMC - PubMed Central.

- 3-Substituted Prolines: From Synthesis to Structural Applications,

- 3-(3-Pyridyl)-D-alanine. PubChem.

- Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine.

- Benchmark Force Fields for the Molecular Dynamic Simul

- Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Deriv

- Four typical conformations of the alanine dipeptide analogue. Upper left...

- Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PMC - NIH.

- A theoretical quantum chemical study of alanine formation in interstellar medium. European Physical Journal D.

Sources

- 1. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]

- 11. A Computer-Based Methodology to Design Non-Standard Peptides Potentially Able to Prevent HOX-PBX1-Associated Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dataset of molecular dynamics simulation trajectories of amino-acid solutions with various force fields, water models and modified force field parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Whitepaper: The Pyridine Scaffold - A Cornerstone for the Discovery of Novel Bioactive Compounds

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, is a preeminent scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have established it as a "privileged" structure, forming the core of over 7,000 bioactive molecules and a significant percentage of FDA-approved drugs.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the discovery of novel bioactive compounds centered on the pyridine scaffold. It navigates the journey from rational library design and synthesis to high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) analysis. By integrating field-proven insights with detailed experimental protocols and workflow visualizations, this guide serves as a critical resource for scientists dedicated to leveraging this remarkable scaffold in the quest for next-generation therapeutics.

Introduction: The Enduring Significance of the Pyridine Scaffold

Pyridine's prominence in drug discovery is not coincidental; it is rooted in a unique combination of physicochemical properties that make it an ideal pharmacophore.[6][7] As an isostere of benzene, it offers aromaticity for π-π stacking interactions, yet the nitrogen atom introduces critical functionalities.[4]

-

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets like enzyme active sites.[5]

-

Polarity and Solubility: The nitrogen atom imparts a dipole moment, increasing the polarity and aqueous solubility of the parent molecule, which can significantly enhance bioavailability.[6][8]

-

Metabolic Stability: The pyridine ring itself is generally robust to metabolic degradation. Furthermore, strategic placement of a pyridine motif can shield adjacent functional groups from metabolic enzymes, improving a drug candidate's pharmacokinetic profile.[5]

-

Synthetic Versatility: The pyridine ring can be functionalized at multiple positions, allowing for precise, multi-vector optimization of a compound's steric and electronic properties to maximize potency and selectivity.[1][9]

These attributes are embodied in a vast portfolio of successful drugs across diverse therapeutic areas, including the kinase inhibitor Imatinib (Gleevec) for cancer, the antiviral Atazanavir (Reyataz) for HIV, and the calcium channel blocker Amlodipine for hypertension.[3][5]

Part I: Strategic Synthesis of Pyridine-Based Compound Libraries

The successful discovery of novel bioactive compounds begins with the creation of a chemically diverse and relevant library. The synthesis of substituted pyridines has evolved from classical condensation reactions to highly efficient modern catalytic methods.

Classical Approaches: The Hantzsch Synthesis

Discovered by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry.[10][11] It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11][12]

The primary product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[11] The reaction's enduring utility lies in its simplicity and ability to construct highly functionalized pyridines in a single pot.[10] It has been instrumental in the synthesis of calcium channel blockers like Nifedipine.[10][13]

Causality in Method Choice: The Hantzsch synthesis is often chosen for generating symmetrically substituted pyridines. The choice of aldehyde and β-ketoester directly dictates the substituents at the 4-, 3-, and 5-positions, respectively, providing a straightforward, albeit somewhat limited, path to diversification. Modern variations using microwave assistance or green solvents have improved yields and reaction times.[10][11]

Detailed Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

Objective: To synthesize a diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate derivative.

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol (solvent)

-

Nitric acid or Cerium(IV) ammonium nitrate (oxidizing agent, for subsequent aromatization step)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 eq) and ethyl acetoacetate (2 eq) in ethanol.

-

Nitrogen Source Addition: Add ammonium acetate (1.2 eq) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of the 1,4-dihydropyridine should form. Cool further in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials.

-

Drying: Dry the product under vacuum to yield the Hantzsch ester.

-

(Optional) Aromatization: To obtain the corresponding pyridine, dissolve the dried dihydropyridine in glacial acetic acid and add an oxidizing agent (e.g., nitric acid) dropwise. Heat the mixture until the reaction is complete (monitored by TLC), then pour it onto ice and neutralize with a base to precipitate the pyridine product.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The disappearance of the N-H and C4-H protons in the ¹H NMR spectrum confirms successful aromatization in the optional step.

Modern Synthetic Strategies

While robust, classical methods often lack the efficiency and positional control required for modern drug discovery. Recent advances have provided powerful tools for creating diverse pyridine libraries.

-

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the precise and modular installation of various substituents onto pre-functionalized (e.g., halogenated) pyridine rings. This is the workhorse of modern medicinal chemistry for SAR exploration.

-

C-H Functionalization: This cutting-edge approach enables the direct conversion of a pyridine's C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalization.[9] This atom-economical strategy is particularly valuable for late-stage functionalization of complex molecules.[9]

-

Multi-component Reactions (MCRs): Beyond the Hantzsch synthesis, numerous other MCRs have been developed that combine three or more starting materials in a single step to rapidly generate complex pyridine derivatives.[5] This approach is highly valued for its efficiency in building molecular diversity.

Part II: High-Throughput Screening (HTS) and Hit Identification

Once a compound library is synthesized, it must be screened to identify "hits"—compounds that exhibit a desired biological activity. HTS enables the rapid testing of thousands to millions of compounds.[14]

There are two primary HTS philosophies:

-

Target-Based Screening: This is the most common approach, where compounds are tested for their ability to modulate the function of a specific, isolated biological target, such as an enzyme or a receptor.[14][15] Kinase assays are a prominent example, where inhibitors are sought to block phosphorylation.[14]

-

Causality: This method is highly rational. If a hit is found, the molecular target is already known, which greatly simplifies the subsequent mechanism of action studies.

-

-

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a whole-cell or whole-organism system, without a priori knowledge of the specific target.[15][16] An example would be screening for compounds that kill cancer cells (antiproliferative activity) or prevent bacterial growth.

-

Causality: This method can uncover novel mechanisms and first-in-class drugs because it is not biased by preconceived notions of specific targets. However, identifying the actual molecular target of a phenotypic hit can be a significant post-discovery challenge.

-

HTS Workflow Visualization

Caption: High-Throughput Screening (HTS) cascade for hit identification.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Target-Based)

Objective: To identify pyridine compounds that inhibit the activity of a specific protein kinase (e.g., VRK1).[17][18]

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Pyridine compound library (solubilized in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, which measures ADP production via luminescence)

-

384-well white microtiter plates

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each pyridine compound from the library plates into the 384-well assay plates. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Enzyme Addition: Add the kinase enzyme solution in assay buffer to all wells. Allow a short pre-incubation period (e.g., 15 minutes) for the compounds to bind to the enzyme.

-

Initiation of Reaction: Add a solution containing both the peptide substrate and ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and initiate the detection process by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction into ATP, which in turn drives a luciferase reaction, generating a luminescent signal.

-

Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to kinase activity.

Self-Validation: Wells containing active inhibitors will show low luminescence compared to the DMSO controls. A Z'-factor (a statistical measure of assay quality) should be calculated using the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay. Hits are confirmed by re-testing and then performing a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Part III: Lead Optimization and Structure-Activity Relationship (SAR)

A "hit" from an HTS campaign is merely a starting point. It often has modest potency and may lack drug-like properties. The subsequent "hit-to-lead" and "lead optimization" phases use medicinal chemistry to iteratively synthesize and test new analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This process is guided by Structure-Activity Relationship (SAR) studies.[19][20]

SAR analysis seeks to understand how specific structural changes to a molecule affect its biological activity.[21] For a pyridine scaffold, this involves systematically modifying substituents at different positions (ortho, meta, para to the nitrogen) and observing the impact. For example, studies on antiproliferative pyridine derivatives have shown that the presence of -OH, -OMe, or -NH₂ groups can enhance activity, whereas bulky groups or halogens may decrease it.[2][21]

SAR Logic Visualization

Caption: SAR logic for optimizing a generic pyridine-based inhibitor.

Data Presentation: SAR Table

The results of SAR studies are typically summarized in tables to allow for clear comparison. The following is a representative table for a fictional series of kinase inhibitors based on a 2-aminopyridine scaffold.

| Compound ID | R² Substituent | R⁴ Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |

| LEAD-001 | -H | Phenyl | 520 | 850 | > 10 |

| LEAD-002 | -H | 4-Fluorophenyl | 250 | 600 | 8.5 |

| LEAD-003 | -H | 4-Methoxyphenyl | 85 | 450 | 5.1 |

| LEAD-004 | -CH₃ | 4-Methoxyphenyl | 450 | 980 | > 10 |

| LEAD-005 | -H | 3-Hydroxyphenyl | 75 | 2500 | 4.8 |

Interpretation of SAR Data:

-

R⁴ Pocket: Adding electron-donating groups (F, OMe) to the R⁴ phenyl ring improves potency against Kinase A (LEAD-001 vs. -002, -003). This suggests a hydrophobic pocket that also tolerates polar interactions.

-

Selectivity: The 3-hydroxy group on the R⁴ phenyl ring (LEAD-005) maintains high potency for Kinase A while significantly reducing activity against Kinase B, thus improving selectivity.

-

R² Pocket: Adding a methyl group at R² (LEAD-004) is detrimental to activity, suggesting steric hindrance in the hinge-binding region of the kinase.

-

Cellular Activity: Improved enzyme potency generally translates to improved cellular activity (lower EC₅₀ values).

The Role of Computational Chemistry

Modern lead optimization is heavily supported by computational modeling.[22][23] Techniques like molecular docking can predict how a designed analog will bind to a target protein's active site, helping to prioritize which compounds to synthesize.[22][23] This in silico screening reduces the number of synthetic cycles and accelerates the optimization process.

Case Study: Pyridine Scaffolds as Kinase Inhibitors

A therapeutically significant area where the pyridine scaffold excels is in the development of protein kinase inhibitors for oncology.[1][24] The 2-aminopyridine moiety, in particular, is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.[17][18]

Imatinib (Gleevec): One of the most famous examples, Imatinib, is a 2-aminopyrimidine-based drug (a close relative of pyridine) that targets the Bcr-Abl kinase in chronic myeloid leukemia (CML). Its development demonstrated how a privileged scaffold could be decorated to achieve remarkable potency and selectivity.[5][25] The core heterocycle anchors the molecule in the ATP binding site, while peripheral groups engage other regions of the active site to ensure specificity.

Conclusion and Future Directions

The pyridine scaffold is a time-tested and exceptionally versatile platform for the discovery of novel bioactive compounds. Its favorable physicochemical properties and synthetic tractability ensure its continued relevance in drug discovery programs. The systematic workflow—from the strategic synthesis of diverse libraries, through intelligent high-throughput screening, to rigorous SAR-guided lead optimization—provides a robust paradigm for success.

Future advancements will likely focus on integrating artificial intelligence and machine learning into the design-synthesis-test cycle, further accelerating the optimization process. New C-H activation and bio-catalytic methods will continue to expand the accessible chemical space for pyridine derivatives, promising the discovery of next-generation therapeutics built upon this remarkable heterocyclic core.

References

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- BenchChem. (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- National Institutes of Health. (Date unavailable). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.

- ResearchGate. (2022). Pyridine: the scaffolds with significant clinical diversity. ResearchGate.

- Wikipedia. (Date unavailable). Hantzsch pyridine synthesis. Wikipedia.

- Scribd. (Date unavailable). Hantzsch Pyridine Synthesis | PDF. Scribd.

- Alfa Chemistry. (Date unavailable). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.

- Unknown Source. (Date unavailable). Hantzsch pyridine synthesis.

- Organic Chemistry Portal. (Date unavailable). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- MDPI. (Date unavailable). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Unknown Source. (Date unavailable). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- National Institutes of Health. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.

- National Institutes of Health. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed.

- National Institutes of Health. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed.

- National Institutes of Health. (Date unavailable). Molecular modeling optimization of anticoagulant pyridine derivatives. PubMed - NIH.

- National Institutes of Health. (Date unavailable). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC - NIH.

- National Institutes of Health. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed.

- Helmholtz Munich. (Date unavailable). Compound Screening Platform. Helmholtz Munich.

- National Institutes of Health. (Date unavailable). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central.

- ResearchGate. (Date unavailable). The Identification of Bioactive Natural Products by High Throughput Screening (HTS) | Request PDF. ResearchGate.

- National Institutes of Health. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed.

- National Institutes of Health. (Date unavailable). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

- National Institutes of Health. (Date unavailable). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- ResearchGate. (Date unavailable). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections..

- National Institutes of Health. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed.

- ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. helmholtz-munich.de [helmholtz-munich.de]

- 17. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 22. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic Acid (Boc-3-(3-Pyridyl)-DL-alanine)

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone for the development of novel therapeutics with enhanced efficacy, stability, and unique pharmacological profiles. Among these, 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly known in the scientific community as Boc-3-(3-Pyridyl)-DL-alanine, has emerged as a critical building block. Its unique structure, featuring a pyridine ring, imparts valuable physicochemical properties to peptides, making it a subject of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile amino acid derivative.

Physicochemical Properties

Boc-3-(3-Pyridyl)-DL-alanine is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is a key feature, facilitating its use in stepwise solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.[1]

| Property | Value | Reference(s) |

| CAS Number | 105454-25-9 | N/A |

| Molecular Formula | C13H18N2O4 | |

| Molecular Weight | 266.29 g/mol | |

| Melting Point | 135-142 °C | N/A |

| Boiling Point | ~409.5 °C (estimated) | N/A |

| Solubility | Soluble in water and common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | N/A |

| LogP | 0.35 | N/A |

| Appearance | White to almost white powder | N/A |

Synthesis of Boc-3-(3-Pyridyl)-DL-alanine

The synthesis of Boc-3-(3-Pyridyl)-DL-alanine is a well-established process. A detailed protocol is outlined below, based on literature procedures.

Experimental Protocol: Synthesis of Boc-3-(3-pyridyl)-L-alanine

Materials:

-

3-(3-pyridyl)-(S)-alanine

-

Anhydrous potassium carbonate

-

Di-t-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (MgSO4)

-

Ether

Procedure:

-

To a stirred, ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml), add anhydrous potassium carbonate (7.5 g, 54 mmol).

-

Slowly add a solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

-

Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxan under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (2 x 20 ml) to remove any non-acidic byproducts.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride.

-

Extract the product into ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Chill the solution at 0°C for 1 hour to complete crystallization.

-

Collect the crystals by filtration, wash with cold ether, and dry to yield the final product.

This procedure provides a reliable method for obtaining high-purity Boc-3-(3-pyridyl)-L-alanine for use in further synthetic applications.

Applications in Peptide Synthesis

The primary application of Boc-3-(3-Pyridyl)-DL-alanine is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for a robust and well-established synthetic strategy.

Workflow for Boc-Based Solid-Phase Peptide Synthesis

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Boc-3-(3-Pyridyl)-DL-alanine into a Peptide Chain (General Boc-SPPS Protocol)

This protocol outlines the manual steps for a single coupling cycle.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-3-(3-Pyridyl)-DL-alanine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the peptide-resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Treat the peptide-resin with a solution of 5-10% DIEA in DCM for 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.

-

Repeat the neutralization step.

-

Wash the peptide-resin with DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Boc-3-(3-Pyridyl)-DL-alanine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF in the presence of DIEA (6 equivalents) for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step should be repeated.

-

-

Washing: Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Mechanism of Action and Biological Relevance

The incorporation of 3-pyridyl-alanine into peptides can significantly influence their biological activity and physicochemical properties. The pyridine ring, being more polar than a phenyl ring, can enhance the hydrophilicity of the peptide. This increased solubility can be advantageous for peptide drugs, improving their bioavailability and formulation characteristics.[2][3]

A notable application is in the development of glucagon and glucagon-like peptide-1 (GLP-1) analogs.[2][3] Glucagon has therapeutic potential for treating hypoglycemia, but its poor aqueous solubility and stability have limited its clinical use. Research has shown that substituting certain amino acid residues with 3-pyridyl-alanine in glucagon analogs enhances their aqueous solubility and stability at neutral pH while maintaining their biological activity.[2][3]

Signaling Pathway of GLP-1 Receptor Agonists

Caption: Simplified signaling pathway of GLP-1 receptor agonists.

The enhanced biophysical properties imparted by 3-pyridyl-alanine can lead to more stable and effective GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. The pyridine nitrogen can participate in hydrogen bonding, potentially leading to improved receptor binding affinity and specificity. The dissymmetry in the electronic density of the 3-pyridyl isomer may also influence interactions with biological targets.[4]

Conclusion

Boc-3-(3-Pyridyl)-DL-alanine is a valuable and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features provide a strategic advantage in the design and synthesis of peptide-based therapeutics with improved physicochemical properties and biological activity. The well-defined synthesis and established protocols for its incorporation into peptides make it an accessible and impactful building block for the development of next-generation drugs. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the importance of non-canonical amino acids like Boc-3-(3-Pyridyl)-DL-alanine will undoubtedly increase.

References

-

Appchem. 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid. Available at: [Link]

-

Day, J. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8067. [Link][2][3]

-

DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a hydrophilic, aromatic element in peptide structural optimization. Request PDF. Available at: [Link][4]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. [Link]

-

Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link][5]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

- Albericio, F., & Kruger, H. G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 25-53). Humana Press, New York, NY.

- Finan, B., et al. (2017). A novel glucagon/GLP-1 receptor co-agonist for the treatment of type 2 diabetes and obesity.

-

Patent WO2021070202A1. A method for preparing glp-1 analogue by solid-phase peptide synthesis. Available at: [6]

- Sánchez, A., & Vázquez, A. (2017). Bioactive peptides: A review. Food Quality and Safety, 1(1), 29-46.

-

Liu, Z., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules, 28(23), 7919. [Link][7]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A-Z Guide to Structure-Activity Relationship of Pyridinyl Amino Acid Derivatives as p38 MAP Kinase Inhibitors

Abstract: The mitogen-activated protein kinase (MAPK) p38 is a critical node in cellular signaling pathways that govern inflammatory responses. Its dysregulation is implicated in a host of autoimmune and inflammatory diseases, making it a prime therapeutic target. Among the chemical scaffolds investigated for p38 inhibition, pyridinyl-based compounds, particularly those incorporating amino acid derivatives, have emerged as a highly promising class. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that dictate the potency and selectivity of these inhibitors. We will dissect the core pharmacophore, explore the impact of targeted chemical modifications, and provide validated experimental protocols for assessing inhibitor efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors.

Introduction: Targeting the Inflammatory Cascade via p38 MAPK

The p38 MAP kinase signaling cascade is a pivotal mediator in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Activation of p38 kinase, often triggered by cellular stress or inflammatory stimuli, leads to a downstream phosphorylation cascade that culminates in the transcriptional upregulation of these key inflammatory mediators.[2] Consequently, inhibiting p38 MAP kinase activity presents a compelling strategy for the therapeutic intervention of inflammatory conditions like rheumatoid arthritis.[1]

Pyridinyl-based heterocycles, particularly pyridinylimidazoles, have been identified as potent, ATP-competitive inhibitors of p38 MAP kinase.[1] These inhibitors function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[1] The incorporation of amino acid moieties into these scaffolds offers a versatile strategy to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance binding affinity through additional interactions within the active site.

The Core Pharmacophore: Essential Structural Elements for p38 Inhibition

The fundamental architecture of a pyridinyl amino acid-based p38 inhibitor is built upon a specific arrangement of key chemical features that are essential for high-affinity binding. This "pharmacophore" can be broken down into three primary components:

-

The Pyridine Ring: This nitrogen-containing heterocycle is a cornerstone of the scaffold. The nitrogen atom of the pyridine ring typically forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 active site.[1] This interaction acts as a key anchor for the inhibitor.

-

The Central Heterocyclic Core: Often an imidazole, pyrrole, or triazole, this ring system serves as the central scaffold, correctly positioning the other pharmacophoric elements.[1][3][4]

-

The Aryl Group: A substituted phenyl ring, commonly a 4-fluorophenyl group, occupies a hydrophobic pocket within the ATP-binding site.[1] This interaction significantly contributes to the overall binding affinity.

-

The Amino Acid Derivative: This component extends from the central core and allows for fine-tuning of the molecule's properties. The nature of the amino acid side chain, its stereochemistry, and the linker connecting it to the core can dramatically influence potency, selectivity, and drug-like properties.

Caption: Core pharmacophore model for pyridinyl-based p38 MAP kinase inhibitors.

Deep Dive: Structure-Activity Relationship (SAR) Analysis

The optimization of pyridinyl amino acid derivatives into clinical candidates is a meticulous process guided by SAR. Below, we dissect the impact of modifying each component of the pharmacophore.

Modifications of the Pyridine Ring

The 4-pyridinyl moiety is a highly conserved feature in this class of inhibitors due to its critical hydrogen bonding interaction. However, substitutions on the pyridine ring can still be explored to modulate activity and selectivity.

-

Electron-donating vs. Electron-withdrawing groups: The addition of electron-withdrawing groups can sometimes enhance interactions with DNA, as seen in related pyridinyl-aminoacridine structures.[5] For p38 inhibitors, however, maintaining the basicity of the pyridine nitrogen is paramount for the hinge interaction. Therefore, extensive substitution is often detrimental.

-

Steric hindrance: Introduction of bulky substituents near the pyridinyl nitrogen can disrupt the essential hydrogen bond with Met109, leading to a significant loss of potency.

The Role of the Amino Acid Moiety

This is where the greatest structural diversity can be introduced to fine-tune the inhibitor's profile.

-

Side Chain (R-group): The size, polarity, and charge of the amino acid side chain can influence interactions with solvent-exposed regions of the kinase or induce subtle conformational changes in the protein. Small, aliphatic side chains (e.g., from Alanine or Valine) are often well-tolerated. Larger or charged side chains can be used to improve solubility and other pharmacokinetic parameters, but care must be taken to avoid unfavorable steric clashes.

-

Stereochemistry: The stereocenter of the α-carbon in the amino acid is often crucial. The (S)- or (R)-configuration can dictate the precise orientation of the side chain, leading to significant differences in potency. This is a critical parameter to investigate for every new derivative.

-

N- and C-terminus modifications: Capping the amino or carboxyl termini of the amino acid moiety (e.g., through acylation or esterification) can improve cell permeability and metabolic stability.

Influence of the Central Heterocycle

While pyridinylimidazoles are the most common, other five-membered heterocyclic cores have been successfully employed.[3][4][6]

-

Imidazole vs. Triazole: Replacing the imidazole ring with a triazole can alter the electronic properties and hydrogen bonding capacity of the core.[1] This can lead to changes in selectivity against other kinases.

-

Pyrrole, Oxazole, Thiazole: These heterocycles have also been explored, with varying degrees of success.[3][4][6] The choice of the central ring system can influence the overall geometry of the inhibitor and its fit within the ATP-binding pocket.

The following table summarizes the SAR for a hypothetical series of pyridinylimidazole derivatives, illustrating the impact of these modifications.

| Compound ID | R1 (Pyridine Sub) | R2 (Aryl Sub) | Amino Acid Moiety | p38α IC50 (nM) | TNF-α Inhibition (IC50, nM) |

| 1a | H | 4-F | L-Alanine | 50 | 120 |

| 1b | H | 4-F | D-Alanine | 850 | >1000 |

| 1c | H | 4-F | L-Valine | 45 | 110 |

| 1d | H | 4-F | L-Aspartic Acid | 200 | 500 |

| 1e | H | 2,4-diF | L-Valine | 25 | 60 |

| 1f | 2-NH2 | 4-F | L-Valine | 81 | 150[7] |

Data is illustrative for SAR discussion purposes, except where cited.

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on accurate and reproducible biological data. Here, we provide step-by-step protocols for two essential assays: an in vitro kinase inhibition assay and a cell-based functional assay.

Protocol: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established luminescence-based kinase assays, such as the ADP-Glo™ assay, which measures ADP production as an indicator of kinase activity.[2]

Objective: To determine the IC50 value of a test compound against recombinant human p38α kinase.

Materials:

-

Recombinant active p38α kinase

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[8]

-

ATP (at Km concentration for p38α)

-

Test compounds serially diluted in DMSO

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar

-

White, opaque 384-well assay plates

Caption: Workflow for an in vitro p38 MAPK kinase assay.[8]

Methodology:

-

Compound Plating: In a 384-well plate, add 1 µL of the test compound dilution or DMSO for vehicle control.[8]

-

Enzyme Addition: Add 2 µL of the diluted p38α enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[8]

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[8] This typically involves:

-

Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

-

Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol: Cell-Based TNF-α Inhibition Assay

This protocol describes how to measure the ability of a test compound to inhibit the production of TNF-α in a relevant cell line, such as the human monocytic cell line THP-1, after stimulation with lipopolysaccharide (LPS).[10]

Objective: To determine the cellular potency (IC50) of a test compound by measuring its effect on TNF-α production.

Materials:

-

THP-1 cells

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

LPS (from E. coli)

-

Test compounds serially diluted in culture medium

-

Human TNF-α ELISA kit or HTRF assay kit

-

96-well cell culture plates

Methodology:

-

Cell Plating: Seed THP-1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Addition: Add 50 µL of the test compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Pre-incubation: Incubate the plate at 37°C in a CO2 incubator for 1 hour.

-

Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for unstimulated control wells).[10]

-

Incubation: Incubate the plate for 17-18 hours at 37°C in a CO2 incubator.[10]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF kit, following the manufacturer's instructions.[10][11]

-

Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

The structure-activity relationship of pyridinyl amino acid derivatives as p38 MAP kinase inhibitors is a well-defined yet fertile ground for drug discovery. The core pharmacophore, consisting of a hinge-binding pyridine, a central heterocycle, and a hydrophobic pocket-filling aryl group, provides a robust foundation for inhibitor design. The strategic incorporation of amino acid moieties offers a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future efforts in this field will likely focus on:

-

Improving Kinase Selectivity: Designing inhibitors that can distinguish between the highly similar ATP-binding sites of different kinases remains a significant challenge.

-

Targeting Allosteric Sites: Moving beyond the ATP-competitive mechanism to discover allosteric inhibitors could lead to novel modes of action and improved selectivity.

-

Modulating Drug-like Properties: Continued optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent inhibitors into effective and safe therapeutics.

By leveraging the detailed SAR insights and robust experimental protocols outlined in this guide, researchers can accelerate the development of the next generation of p38 MAP kinase inhibitors for the treatment of inflammatory diseases.

References

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.National Institutes of Health.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.ACS Publications.

- Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines.National Institutes of Health.

- Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.BenchChem.

- SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors.Stork.